molecular formula C15H16O5 B1328155 2,3,6,7-Tetramethoxy-1-naphthaldehyde CAS No. 33033-34-0

2,3,6,7-Tetramethoxy-1-naphthaldehyde

Cat. No.: B1328155
CAS No.: 33033-34-0
M. Wt: 276.28 g/mol
InChI Key: XZSIDMHSOZGDNI-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxy-1-naphthaldehyde is an organic compound with the molecular formula C15H16O5. It is a derivative of naphthalene, characterized by the presence of four methoxy groups and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethoxy-1-naphthaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of dimethoxybenzene as a starting material, which undergoes a series of reactions including methylation and formylation under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7-Tetramethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 2,3,6,7-tetramethoxy-1-naphthoic acid.

    Reduction: Formation of 2,3,6,7-tetramethoxy-1-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,6,7-Tetramethoxy-1-naphthaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: Its derivatives are studied for potential therapeutic properties.

    Material Science: Used in the development of novel materials with specific properties.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethoxy-1-naphthaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy groups can affect the compound’s electronic properties, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2,3,6,7-Tetramethoxy-1-naphthoic acid
  • 2,3,6,7-Tetramethoxy-1-naphthyl alcohol
  • 2,3,6,7-Tetramethoxy-1-naphthalene

Uniqueness: Its structural features make it a valuable compound in various fields of research, distinguishing it from other naphthalene derivatives .

Properties

IUPAC Name

2,3,6,7-tetramethoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-17-12-5-9-6-14(19-3)15(20-4)11(8-16)10(9)7-13(12)18-2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSIDMHSOZGDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C(=C1OC)C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649843
Record name 2,3,6,7-Tetramethoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33033-34-0
Record name 2,3,6,7-Tetramethoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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